Constitutional Isomerism vs. Avotaciclib: Molecular Formula Identity But Distinct Target Engagement
The target compound (CAS 1421527-94-7) and Avotaciclib (CAS 1983983-41-0) both have the molecular formula C13H11N7O and molecular weight 281.28 g/mol, but are constitutional isomers with completely different core scaffolds. Avotaciclib is a clinical-stage CDK1 inhibitor under investigation in a Phase I/II trial (NCT03579836) for locally advanced or metastatic pancreatic cancer, administered orally either as monotherapy or in combination with gemcitabine [1]. The target compound is a pyrazine-2-carboxamide, a chemotype primarily associated with HPK1 inhibition in the patent literature, not CDK1 inhibition [2]. This structural divergence precludes any assumption of shared pharmacology and mandates distinct characterization for each isomer.
| Evidence Dimension | Molecular scaffold and target engagement |
|---|---|
| Target Compound Data | Pyrazine-2-carboxamide core; HPK1 inhibitor class (patent-implied) |
| Comparator Or Baseline | Avotaciclib: 2,6-bis(2-amino-4-pyrimidinyl)-3-pyridinol; CDK1 inhibitor (clinical-stage) |
| Quantified Difference | Constitutional isomers with non-overlapping primary target annotations |
| Conditions | Structural and patent literature comparison |
Why This Matters
Procurement decisions requiring a specific kinase profile cannot substitute these isomers; using the incorrect isomer could invalidate an entire biological screening campaign.
- [1] ClinicalTrials.gov (2018) 'Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient with Pancreatic Cancer', NCT03579836. View Source
- [2] AstraZeneca AB (2023) 'Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer', World Intellectual Property Organization, WO2023001794A1. View Source
